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Compound of Interest

Compound Name: Opigolix

Cat. No.: B10799522

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the gonadotropin-releasing hormone (GnRH) receptor antagonists
Opigolix and Linzagolix. This analysis is based on available clinical trial data and
pharmacological profiles to inform research and development decisions.

Opigolix (formerly ASP-1707) and Linzagolix are both orally active, non-peptide GnRH
receptor antagonists. They share a common mechanism of action, competitively blocking
GnRH receptors in the pituitary gland. This inhibition leads to a dose-dependent reduction in
the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), subsequently
suppressing the production of ovarian sex hormones, primarily estrogen.[1][2][3][4][5][6] This
targeted suppression of estrogen makes them valuable candidates for treating estrogen-
dependent conditions such as endometriosis and uterine fibroids.[1][2][3][4][5][6] HoweVer, the
clinical development trajectory of these two compounds has diverged significantly, with
Linzagolix advancing to regulatory approvals while the development of Opigolix was
discontinued.[7]

Mechanism of Action: GhRH Receptor Antagonism

Both Opigolix and Linzagolix exert their therapeutic effects by modulating the hypothalamic-
pituitary-gonadal (HPG) axis. By blocking the GnRH receptor, they prevent the downstream
signaling cascade that leads to estrogen production. This direct antagonism avoids the initial
"flare-up" effect of GnRH agonists, leading to a rapid onset of therapeutic effect.[2] The dose-
dependent nature of this suppression allows for a tailored therapeutic window, aiming to
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alleviate symptoms while potentially mitigating the side effects of profound estrogen depletion,
such as bone mineral density loss.[1][2]
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Clinical Development and Indications

Linzagolix has been investigated for the treatment of heavy menstrual bleeding associated with
uterine fibroids and for pain associated with endometriosis.[1][8] It has received regulatory
approval in Europe for the treatment of uterine fibroids.[8]

Opigolix, on the other hand, was in development for endometriosis-associated pelvic pain and
rheumatoid arthritis.[7] However, its development was discontinued in April 2018 following the
results of Phase Il clinical trials.[7]

Comparative Efficacy

Direct head-to-head clinical trials comparing Opigolix and Linzagolix have not been
conducted. However, data from their respective clinical trial programs and a network meta-
analysis provide a basis for an indirect comparison in the context of endometriosis-associated
pain.

Endometriosis-Associated Pain

The Phase Il TERRA study evaluated the efficacy of Opigolix in women with endometriosis-
associated pelvic pain.[5][9][10] A network meta-analysis that included data from this study
suggested that Opigolix at a 15 mg dose was among the most efficient in reducing pelvic pain,
dysmenorrhea, and dyspareunia, with an efficacy profile comparable to higher doses of other
GnRH antagonists.[11]

Linzagolix was evaluated for endometriosis-associated pain in the EDELWEISS clinical trial
program.[2][12] The EDELWEISS 3 study, a Phase 3 trial, demonstrated that Linzagolix at a
dose of 200 mg daily with add-back therapy (ABT) significantly reduced dysmenorrhea and
non-menstrual pelvic pain at 3 months.[13] The 75 mg dose without ABT also showed a
significant reduction in dysmenorrhea.[13]

Table 1: Efficacy of Opigolix and Linzagolix in Endometriosis-Associated Pain
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Drug (Trial) Dosage Primary Endpoint Result

Change from baseline

in Numeric Rating Statistically significant
Opigolix (TERRA) 10 mg Scale (NRS) for reduction compared to

overall pelvic pain at placebo (p=0.011)[9]

12 weeks

Change from baseline

in NRS for
15 mg reduction compared to

dysmenorrhea at 12
placebo (p<0.001)[9]

Statistically significant

weeks
] ) Responder rate for Statistically significant
Linzagolix )
75 mg dysmenorrhea at 3 improvement vs.
(EDELWEISS 3)
months placebo[13][14]

Responder rate for o o
Statistically significant
dysmenorrhea and )
200 mg + ABT Improvement vs.

non-menstrual pelvic
] placebo[13][14]
pain at 3 months

Uterine Fibroids

Linzagolix has demonstrated efficacy in treating heavy menstrual bleeding associated with
uterine fibroids in the PRIMROSE 1 and 2 Phase 3 trials.[9][15][16] Both 100 mg and 200 mg
doses, with and without ABT, led to a significant reduction in menstrual blood loss compared to
placebo.[9][15][16]

Opigolix was not clinically developed for the treatment of uterine fibroids.

Comparative Safety and Tolerability

The safety profiles of both Opigolix and Linzagolix are consistent with their mechanism of
action, primarily reflecting the consequences of reduced estrogen levels.

The most common adverse events reported for both drugs include hot flushes and headaches.
[9][12] A key safety concern with GnRH antagonists is the potential for dose-dependent
decreases in bone mineral density (BMD) with long-term use.[9][12]
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In the TERRA study, Opigolix was associated with a dose-dependent decrease in serum
estradiol and BMD over 24 weeks, although to a lesser extent than the GnRH agonist
leuprorelin.[9][10]

For Linzagolix, the EDELWEISS and PRIMROSE trials also showed dose-dependent effects on
BMD.[6][12] The use of add-back therapy (a combination of estrogen and progestin) with higher
doses of Linzagolix was shown to mitigate this bone loss.[6]

Table 2: Key Safety Findings for Opigolix and Linzagolix

Bone Mineral Density

Drug (Trial) Common Adverse Events
(BMD)
o Dose-dependent decrease
Opigolix (TERRA) Hot flush, headache[9]
over 24 weeks[9]
Hot flush, headache, Decrease in BMD, mitigated by

Linzagolix (EDELWEISS 3) )
fatigue[12] add-back therapy[12]

Dose-dependent decrease;
Linzagolix (PRIMROSE 1 & 2) Hot flushes[9] mitigated by add-back
therapy[6]

Experimental Protocols
Representative Clinical Trial Workflow
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Linzagolix for Uterine Fibroids (PRIMROSE 1 & 2)
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Study Design: Two identical, 52-week, randomized, double-blind, placebo-controlled, Phase
3 trials.[9][15]

Participants: Women with uterine fibroid-associated heavy menstrual bleeding (menstrual
blood loss >80 mL per cycle).[9][15]

Intervention: Participants were randomized (1:1:1:1:1) to receive one of five daily oral
treatments: placebo, 100 mg linzagolix, 100 mg linzagolix with ABT (1 mg estradiol/0.5 mg
norethisterone acetate), 200 mg linzagolix, or 200 mg linzagolix with ABT.[9][15]

Primary Endpoint: Responder rate at 24 weeks, defined as menstrual blood loss <80 mL and
a 250% reduction from baseline.[9][15]

Key Secondary Endpoints: Changes in pain, quality of life, and uterine and fibroid volume.

Safety Assessments: Included monitoring of adverse events and changes in bone mineral
density.[6][9]

Linzagolix for Endometriosis (EDELWEISS 3)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.[13]
Participants: Women with moderate to severe endometriosis-associated pain.[13]

Intervention: Participants were randomized (1:1:1) to receive one of three daily oral
treatments for up to 6 months: placebo, 75 mg linzagolix, or 200 mg linzagolix in combination
with ABT (1.0 mg estradiol/0.5 mg norethisterone acetate).[13]

Co-Primary Endpoints: Responder analyses for both dysmenorrhea and non-menstrual
pelvic pain after 3 months of therapy.[3]

Safety Assessments: Included monitoring of adverse events and changes in bone mineral
density.[12]

Opigolix for Endometriosis (TERRA)

Study Design: A Phase I, multicenter, double-blind, randomized, parallel-group, placebo-
controlled study.[5][9][10]
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 Participants: Women with endometriosis-associated pelvic pain.[5][9][10]

 Intervention: Participants received one of six treatments for 24 weeks: placebo, Opigolix 3
mg, 5 mg, 10 mg, or 15 mg, or leuprorelin.[5][9][10]

e Primary Efficacy Endpoint: Change from baseline in the Numeric Rating Scale (NRS) for
overall pelvic pain after 12 weeks of treatment.[9]

o Key Secondary Endpoints: Changes in NRS for dysmenorrhea and non-menstrual pelvic
pain.[9]

o Safety Assessments: Included monitoring of adverse events and changes in serum estradiol
and bone mineral density.[9][10]

Conclusion

Both Opigolix and Linzagolix have demonstrated the potential of oral GhnRH receptor
antagonists to treat estrogen-dependent conditions by effectively suppressing estrogen levels.
Linzagolix has successfully progressed through late-stage clinical development, leading to
regulatory approval for uterine fibroids, with a flexible dosing regimen that includes options with
and without add-back therapy to balance efficacy and safety. In contrast, the development of
Opigolix was halted after Phase Il trials, despite showing promising efficacy signals in
reducing endometriosis-associated pain. The available data suggests that both molecules are
effective in reducing pain and other symptoms of estrogen-dependent disorders, with a safety
profile characteristic of this drug class. For researchers and drug developers, the divergent
paths of these two molecules underscore the complex considerations in clinical development,
including the strategic use of add-back therapy and the competitive landscape of available
treatments.
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BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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